molecular formula C12H16O B8405048 4-Methyl-4-phenyl-tetrahydro-pyran

4-Methyl-4-phenyl-tetrahydro-pyran

Cat. No.: B8405048
M. Wt: 176.25 g/mol
InChI Key: HTRPHIRYBKTYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-phenyl-tetrahydro-pyran is a hydrophobic cyclic ether of significant interest in advanced organic synthesis and process chemistry. While specific studies on this exact derivative are limited, its structural class is recognized for utility as a versatile solvent and building block in developing novel bioactive molecules. Researchers value substituted tetrahydropyran compounds for their potential application across diverse reaction types. Evidence from closely related analogs, such as 4-Methyltetrahydropyran (4-MeTHP), demonstrates broad compatibility with challenging reactions, including Grignard formation, organometallic couplings, reduction-oxidation processes, and radical reactions . This suggests this compound may serve as a potential alternative to traditional ethers like THF or harmful halogenated solvents, offering a greener profile for industrial processes. Furthermore, the 4H-pyran scaffold—a core structure in many complex molecules—is frequently investigated for its biological activity. Derivatives containing this scaffold have been studied as antitumoral agents, antioxidants, and CDK2 inhibitors, highlighting the scaffold's value in medicinal chemistry and pharmaceutical research . This product is provided as a high-purity compound strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the specific product specifications and safety data sheet for detailed handling and storage information.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-methyl-4-phenyloxane

InChI

InChI=1S/C12H16O/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

HTRPHIRYBKTYQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f)

  • Molecular Formula : C₁₄H₁₆O
  • Molecular Weight : 200.28 g/mol
  • Synthesis : Synthesized via cross-coupling of ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate with phenylethynylbenziodoxolone (PhEBX) in degassed CH₂Cl₂, yielding 62% with 93% purity .
  • Applications : Used in organic synthesis for constructing complex scaffolds.

Tetrahydro-2-isobutyl-4-methylpyran-4-ol

  • Molecular Formula : C₁₀H₂₀O₂
  • Molecular Weight : 172.27 g/mol
  • Key Features: A mixture of isomers with hydroxyl and isobutyl substituents at C3.
  • Applications : Industrial chemical with unspecified applications.

Tetrahydropyran-4-methanol

  • Molecular Formula : C₆H₁₂O₂
  • Molecular Weight : 116.16 g/mol
  • Synthesis : Produced using NaOH, H₂O₂, THF, and water under reflux .
  • Physical Properties: Boiling point 218.9°C, density 1.0 g/cm³, and high hydrogen-bonding capacity (3 hydrogen bond acceptors, 1 donor) .
  • Applications : Biochemical research reagent due to its hydrophilicity and structural rigidity .

Methyl tetrahydropyran-4-carboxylate

  • Molecular Formula : C₇H₁₂O₃
  • Molecular Weight : 144.17 g/mol
  • Key Features : Methyl ester derivative with a carboxylate group at C4. Similarity score 0.78 to 4-Methyltetrahydro-2H-pyran-4-carboxylic acid .
  • Applications : Intermediate in pharmaceutical synthesis.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Yield/Purity Key Applications References
This compound C₁₂H₁₄O 174.24 Phenyl, methyl at C4 Hypothetical (not explicitly reported) - Research intermediates -
4-Methyl-4-(phenylethynyl)THP (4f) C₁₄H₁₆O 200.28 Phenylethynyl, methyl at C4 Cross-coupling with PhEBX in CH₂Cl₂ 62%, 93% Organic synthesis
Tetrahydro-2-isobutyl-4-methylpyran-4-ol C₁₀H₂₀O₂ 172.27 Isobutyl, methyl, hydroxyl at C4 Not detailed - Industrial chemicals
Tetrahydropyran-4-methanol C₆H₁₂O₂ 116.16 Hydroxymethyl at C4 NaOH/H₂O₂/THF/water reflux - Biochemical research
Methyl tetrahydropyran-4-carboxylate C₇H₁₂O₃ 144.17 Carboxylate methyl ester at C4 Esterification of carboxylic acid - Pharmaceutical intermediates

Research Findings and Insights

Synthetic Efficiency : The cross-coupling method for 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f) demonstrates high efficiency (62% yield) compared to traditional cyclization approaches .

Solubility and Reactivity: Hydroxyl-containing derivatives like Tetrahydropyran-4-methanol exhibit enhanced aqueous solubility, making them suitable for biological applications . In contrast, phenyl-substituted analogs (e.g., 4-Methyl-4-phenyl-THP) are likely more lipophilic.

Safety Profiles : Compounds with branched alkyl groups (e.g., Tetrahydro-2-isobutyl-4-methylpyran-4-ol) may require stringent handling protocols due to isomer-related hazards .

Functional Group Impact : Carboxylate esters (e.g., Methyl tetrahydropyran-4-carboxylate) serve as versatile intermediates for further functionalization, while ethynyl groups enable conjugation in photochemical studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-4-phenyl-tetrahydro-pyran, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via diastereoselective oligomerization using copper(II)-bisphosphine catalysts. For example, (2R*,3S*,4S*)-4-Methyl-3-(prop-1-en-2-yl)-2-styryltetrahydro-2H-pyran (73) is prepared from 3,5-dimethylhex-5-en-1-ol and cinnamaldehyde under L3 ligand conditions . Reaction optimization involves adjusting temperature, solvent polarity, and catalyst loading to favor specific stereoisomers. NMR (e.g., coupling constants in 1H^1H and 13C^{13}C) and mass spectrometry (EI/CI) are critical for structural validation .

Q. How is the compound characterized using spectroscopic methods?

  • Answer : Key techniques include:

  • 1H^1H NMR : Coupling constants (e.g., J=6.5HzJ = 6.5 \, \text{Hz} for axial-equatorial proton interactions) reveal stereochemistry .
  • 13C^{13}C NMR : Signals at δ ~70–80 ppm indicate oxygenated carbons in the tetrahydropyran ring .
  • MS (EI/CI) : Fragmentation patterns (e.g., loss of methoxy or phenyl groups) confirm substituent stability .
  • FT-IR : Stretching vibrations for C-O (1100–1250 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) are diagnostic .

Q. What are the stability considerations for this compound under different pH and storage conditions?

  • Answer : The compound is base-resistant but prone to decomposition under acidic (pH < 4) or Lewis acid conditions (e.g., TiCl4_4), which can cleave the tetrahydropyran ring . Discoloration (yellowing) occurs during prolonged storage, likely due to oxidation of the phenyl group. Recommendations include inert atmosphere storage (N2_2) at –20°C and avoidance of light .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for stereoisomers of this compound?

  • Answer : Copper(II)-bisphosphine catalysts paired with chiral ligands (e.g., L3) enable stereocontrol. For instance, using (R)-BINAP as a ligand yields the (2R*,3S*,4S*) isomer with >90% diastereomeric excess (d.e.) in oligomerization reactions . Solvent effects (e.g., dichloromethane vs. toluene) and substrate electronics (electron-donating vs. withdrawing groups) further modulate selectivity .

Q. What methods enable chemoselective functionalization of halogenated derivatives?

  • Answer : Stannane-free hydrodehalogenation using Pd/C or Ni catalysts selectively reduces C-X (X = Cl, Br) bonds while preserving sensitive groups (e.g., alkenes). For 4-chloro derivatives, reaction with H2_2 (1 atm) in ethanol at 50°C achieves >95% conversion without ring-opening . This method is critical for natural product synthesis, where halogen handles are used for late-stage diversification .

Q. How do computational models aid in predicting the compound's reactivity and biological interactions?

  • Answer :

  • QSAR Modeling : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) by correlating substituent hydrophobicity (logP) with anti-inflammatory activity .
  • DFT Calculations : Identify transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) by analyzing electron density at the pyran oxygen .
  • Molecular Dynamics : Simulates interactions with lipid bilayers to assess permeability, relevant for drug design .

Q. What photochemical strategies are employed in synthesizing functionalized derivatives?

  • Answer : Direct excitation of oxalate precursors (e.g., ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate) with UV light (254 nm) induces C-C bond formation, yielding alkynylated derivatives like 4-methyl-4-(phenylethynyl)tetrahydro-2H-pyran (93% purity, 62% yield) . This method avoids harsh reagents and is compatible with electron-deficient aryl groups .

Methodological Considerations Table

Aspect Key Parameters References
Stereochemical Control Ligand choice (L3 vs. BINAP), solvent polarity, temperature (0–25°C)
Stability pH > 7, inert atmosphere, –20°C storage
Functionalization Pd/C (1 mol%), H2_2 (1 atm), ethanol, 50°C
Photochemical Synthesis UV (254 nm), CH2 _2Cl2 _2, 0.1 M concentration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.